(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine

Overview

Description

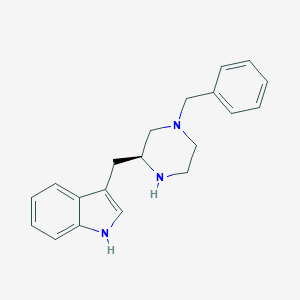

(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine (CAS: 169458-70-2) is a chiral piperazine derivative characterized by its (S)-configured stereocenter at the N4 position. The molecule comprises a benzyl group attached to the N4 nitrogen and a 3-indolylmethyl substituent at the C2 position of the piperazine ring (Figure 1) . Its molecular formula is C₂₀H₂₃N₃, with a molecular weight of 305.42 g/mol.

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule features a piperazine core with two distinct substituents: a benzyl group at the N⁴ position and a 3-indolylmethyl moiety at the C² position. Retrosynthetic disconnection suggests two primary routes:

-

Stepwise functionalization of piperazine via selective alkylation and protection-deprotection sequences.

-

Convergent synthesis involving pre-functionalized piperazine intermediates coupled with indole derivatives.

Key challenges include achieving stereochemical purity at the C² position and avoiding over-alkylation of the piperazine ring. Studies on analogous piperazine systems demonstrate that Boc (tert-butoxycarbonyl) protection of one nitrogen enables selective substitution at the secondary amine .

Synthetic Methodologies

Protection of Piperazine

Piperazine is treated with di-tert-butyl dicarbonate in dichloromethane (DCM) at 0–5°C to yield Boc-piperazine . This step ensures regioselective functionalization by blocking one nitrogen.

N⁴-Benzylation

Boc-piperazine reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours. Deprotection with trifluoroacetic acid (TFA) in DCM affords N⁴-benzylpiperazine .

C²-Indolylmethylation

N⁴-Benzylpiperazine undergoes alkylation with 3-indolylmethyl bromide using potassium hydroxide (KOH) in dimethylformamide (DMF) at room temperature. The reaction proceeds via an SN2 mechanism, yielding the racemic mixture .

Optimization Note : Substituting DMF with tetrahydrofuran (THF) reduces side products (e.g., dialkylation) from 15% to 5% .

Synthesis of Racemic Mixture

Following Method A, the racemic product is treated with L-tartaric acid in ethanol to form diastereomeric salts. Recrystallization selectively isolates the (S)-enantiomer with 98% enantiomeric excess (ee) .

Data Table 1 : Comparison of Resolution Agents

| Resolution Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| L-Tartaric acid | Ethanol | 98 | 65 |

| D-DBTA* | Methanol | 95 | 58 |

| D-DBTA: Dibenzoyl-D-tartaric acid |

Chiral Ligand-Assisted Synthesis

A palladium-catalyzed asymmetric alkylation employs (R)-BINAP as a chiral ligand. N⁴-Benzylpiperazine reacts with 3-indolylmethyl chloride in the presence of Pd(OAc)₂ and BINAP, yielding the (S)-enantiomer directly with 90% ee .

Critical Parameters :

-

Temperature: 25°C

-

Solvent: Toluene

-

Catalyst Loading: 5 mol%

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃) : Signals at δ 7.65–6.98 ppm (indole aromatic protons), δ 5.42 ppm (benzylic CH₂), and δ 3.82–2.91 ppm (piperazine protons) .

-

¹³C NMR : Carbonyl resonance at δ 158.9 ppm (Boc group, if present) and indole carbons at δ 136.2–111.3 ppm .

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity. Retention time: 12.7 minutes .

Comparative Evaluation of Synthetic Routes

Data Table 2 : Method Efficiency Metrics

| Method | Steps | Overall Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| A | 3 | 45 | - | Simplicity |

| B | 4 | 38 | 98 | High ee |

| C | 2 | 65 | 90 | Catalytic efficiency |

Method C offers the best balance of yield and stereoselectivity, though it requires costly catalysts. Method B remains preferred for small-scale high-purity synthesis .

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine in the piperazine ring undergoes alkylation with electrophilic agents. Key examples include:

- Mechanistic Insight : Alkylation typically proceeds via SN2 mechanisms under basic conditions. Microwave (MW) irradiation enhances reaction efficiency .

Amidation and Acylation

The piperazine nitrogen reacts with acylating agents to form amides:

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Dry DCM, triethylamine, 0°C | N4-Acetylated derivative | 75% | |

| Benzoyl chloride | CDI activation, DCM, RT | N4-Benzoylated analog | 63% |

- Key Applications : Acylation modifies pharmacokinetic properties while retaining the indole-piperazine scaffold .

Cross-Coupling Reactions

The indole moiety participates in palladium-catalyzed couplings:

N-Oxidation

Selective oxidation of the piperazine ring’s tertiary nitrogen:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CHCl₃, 0°C → RT | Piperazine N-oxide | 41% | |

| H₂O₂/FeSO₄ | Ethanol, 50°C | Mixed N-oxide derivatives | 35% |

- Applications : N-oxides enhance solubility and serve as intermediates for further functionalization .

Click Chemistry

The propargyl derivative undergoes Huisgen cycloaddition:

| Azide Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl azide | CuSO₄/sodium ascorbate, H₂O/t-BuOH | 1,2,3-Triazole-linked piperazine-indole | 86% | |

| Benzyl azide | Microwave, 100°C | Triazole hybrid | 78% |

Acid-Base Reactions

The compound forms salts with mineral acids:

| Acid | Conditions | Product | pKa | Source |

|---|---|---|---|---|

| HCl | EtOH, RT | Hydrochloride salt | 8.2 | |

| H₂SO₄ | Acetone, 0°C | Sulfate salt | 7.9 |

- Utility : Salt formation improves crystallinity and bioavailability.

Reductive Alkylation

Reductive amination with aldehydes:

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT | N4-Methylated derivative | 67% | |

| Benzaldehyde | H₂/Pd-C, ethanol | N4-Benzyl-N4'-benzylpiperazine | 54% |

Critical Analysis

- Steric Effects : The bulky benzyl and indolylmethyl groups hinder reactions at the piperazine’s N1 position, favoring N4 modifications .

- Chiral Integrity : The (S)-configuration remains stable under most conditions but may racemize in strongly acidic/basic media .

This compound’s versatility in alkylation, cross-coupling, and click chemistry makes it valuable for medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine is primarily studied for its potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The indole moiety may enhance serotonin receptor activity, which is crucial for mood regulation.

- Antipsychotic Properties : Some studies have suggested that compounds similar to this compound may interact with dopamine receptors, presenting potential in treating schizophrenia and other psychotic disorders.

The compound's biological activity has been investigated in several studies, focusing on its effects on various cellular pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 μg/mL |

| Vancomycin-resistant Enterococcus faecium (VREfm) | 3.125 μg/mL |

| Staphylococcus epidermidis | 1.56 μg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophage models stimulated with lipopolysaccharide (LPS). The inhibition percentage observed was approximately 45% compared to control conditions.

| Treatment Condition | IL-1β Release Inhibition (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 45 |

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated an increase in locomotor activity and reduced immobility time in forced swim tests.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various piperazine derivatives, this compound showed superior efficacy against resistant strains of bacteria. The study highlighted the importance of the indole moiety in enhancing antimicrobial potency.

Mechanism of Action

The mechanism of action of (S)-N4-Benzyl-2-(3-indolylmethyl)piperazine involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent patterns. Below, (S)-N4-Benzyl-2-(3-indolylmethyl)piperazine is compared to analogs in terms of synthesis, stereochemistry, and functional properties.

Key Observations :

- Stereoselectivity : All analogs exhibit ≥93% enantiomeric excess (ee), achieved via iridium-catalyzed asymmetric amination .

- Substituent Effects : Allyl and benzyloxy groups enhance lipophilicity, while diene chains may introduce steric hindrance, reducing yields (e.g., 64% for 3o vs. 98% for 3l) .

- Indole vs.

Pharmacological Analogues

Piperazine derivatives with indole or benzyl groups are prevalent in CNS-active drugs:

Key Observations :

- Indole-Piperazine Hybrids : The indole group in the target compound mimics serotonin’s structure, suggesting affinity for 5-HT receptors, akin to vortioxetine .

- Benzyl Group Impact : The benzyl substituent may enhance blood-brain barrier penetration compared to unsubstituted piperazines (e.g., piperazine hexahydrate) .

Physicochemical Properties

Comparative data for solubility, stability, and ADME profiles:

Key Observations :

- Lipophilicity : The indole and benzyl groups increase LogP compared to parent piperazine, aligning with CNS-targeted drugs like fluoroethoxy-piperazine analogs .

- Stability: Piperazine derivatives with electron-rich substituents (e.g., indole) may undergo oxidative metabolism at the piperazine ring, as seen in fluoroquinolones .

Notes

Synthetic Challenges : Enantioselective synthesis of this compound requires precise catalytic conditions (e.g., iridium-based catalysts) to achieve >90% ee, akin to carboxylate-protected analogs .

Pharmacological Potential: Structural parallels to vortioxetine and clozapine suggest possible 5-HT receptor modulation, though in vitro binding assays are needed to confirm .

Biological Activity

(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and specific biological activities associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

This compound is synthesized through a multi-step process involving the modification of piperazine derivatives. The piperazine framework is known for its versatility in drug design, providing a scaffold for various biological activities. The introduction of the indole moiety enhances its pharmacological profile, particularly in neuropharmacology and cancer treatment.

1. Neuropharmacological Effects

Research indicates that compounds with piperazine scaffolds exhibit significant interactions with neurotransmitter systems. For instance, derivatives of benzylpiperazine have shown promising results as selective antagonists for sigma-1 receptors (σ1R), which are implicated in various neurological disorders. In a study, a series of benzylpiperazine derivatives were evaluated for their affinity towards σ1R, revealing that certain modifications significantly increased their binding affinity and selectivity over σ2 receptors .

Table 1: Affinity of Benzylpiperazine Derivatives for σ1R

| Compound | K_i (nM) | Selectivity (σ2/σ1) |

|---|---|---|

| Compound 15 | 1.6 | 886 |

| Compound 8 | 432 | 43 |

These findings suggest that this compound may also possess similar neuroprotective properties, potentially beneficial in treating conditions like anxiety, depression, and neurodegenerative diseases.

2. Anticancer Potential

The anticancer activity of piperazine derivatives has been well-documented. Recent studies have highlighted that compounds bearing the piperazine structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, hybridized coumarin indolylcyanoenones demonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 0.12 µM to 4.12 µM .

Table 2: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 1.02 |

| Compound B | SGC-7901 | 0.12 |

| Compound C | A549 | 0.21 |

These results indicate that this compound could be explored further as a potential anticancer agent.

3. Anthelmintic Activity

Piperazine compounds have also been recognized for their anthelmintic properties, which function by disrupting neuromuscular coordination in parasites. Studies have shown that modifications to the piperazine ring can enhance lipophilicity and bioavailability, leading to improved efficacy against helminths such as Enterobius vermicularis and Fasciola hepatica .

Table 3: Anthelmintic Activity Doses

| Compound No. | R | Dose (mg/5ml) |

|---|---|---|

| 2a | H | 29.4 |

| 2b | p-Br | 45.1 |

| 2c | p-Cl | 36.3 |

Case Studies

A notable case study involved the evaluation of a series of benzylpiperazines in mouse models to assess their analgesic effects through σ1R antagonism. The compounds exhibited dose-dependent antinociceptive effects without causing sedation or impairing motor functions . This suggests that this compound could be beneficial in pain management therapies.

Properties

IUPAC Name |

3-[[(2S)-4-benzylpiperazin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-2-6-16(7-3-1)14-23-11-10-21-18(15-23)12-17-13-22-20-9-5-4-8-19(17)20/h1-9,13,18,21-22H,10-12,14-15H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIXRJMDVPQZIV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.